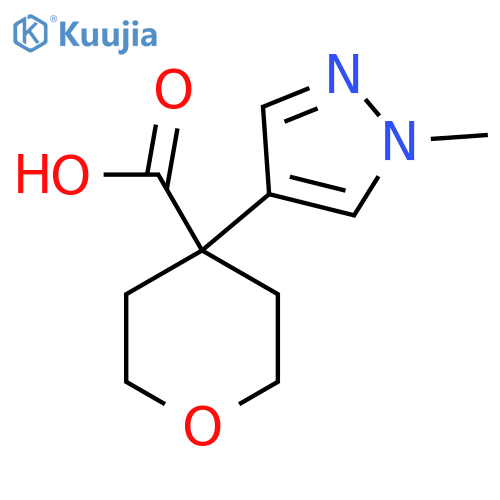

Cas no 1522139-52-1 (4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid)

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid

- EN300-1832844

- 1522139-52-1

-

- インチ: 1S/C10H14N2O3/c1-12-7-8(6-11-12)10(9(13)14)2-4-15-5-3-10/h6-7H,2-5H2,1H3,(H,13,14)

- InChIKey: UNYLFFUCZKMWDW-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(=O)O)(C2C=NN(C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 210.10044231g/mol

- どういたいしつりょう: 210.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832844-1.0g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 1g |

$1286.0 | 2023-05-23 | ||

| Enamine | EN300-1832844-10.0g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 10g |

$5528.0 | 2023-05-23 | ||

| Enamine | EN300-1832844-0.05g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 0.05g |

$1080.0 | 2023-09-19 | ||

| Enamine | EN300-1832844-2.5g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 2.5g |

$2520.0 | 2023-09-19 | ||

| Enamine | EN300-1832844-5g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 5g |

$3728.0 | 2023-09-19 | ||

| Enamine | EN300-1832844-1g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 1g |

$1286.0 | 2023-09-19 | ||

| Enamine | EN300-1832844-0.1g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 0.1g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1832844-0.5g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 0.5g |

$1234.0 | 2023-09-19 | ||

| Enamine | EN300-1832844-0.25g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 0.25g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1832844-5.0g |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid |

1522139-52-1 | 5g |

$3728.0 | 2023-05-23 |

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acidに関する追加情報

Chemical Compound CAS No. 1522139-52-1: 4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic Acid

The chemical compound with CAS No. 1522139-52-1, known as 4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring and a cyclic ether moiety, making it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and material science. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and ability to form hydrogen bonds, making it an attractive component in medicinal chemistry. In the case of 4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid, the pyrazole group is substituted with a methyl group at position 1, which enhances its electronic properties and reactivity.

The oxane ring in this compound adds another layer of complexity to its structure. Oxane, also known as tetrahydropyran, is a six-membered cyclic ether that provides flexibility and solubility to the molecule. The carboxylic acid group attached to the oxane ring further increases the molecule's functionality, enabling it to participate in various chemical reactions such as esterification and amidation.

One of the most promising applications of 4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid lies in its potential as a precursor for more complex molecules. Researchers have demonstrated that this compound can be used in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Its ability to form stable amide bonds makes it an ideal candidate for peptide synthesis, where precise control over molecular architecture is crucial.

In addition to its role in organic synthesis, this compound has shown potential in polymer chemistry. The combination of the pyrazole ring and the oxane ring allows for the creation of polymers with tailored properties, such as improved mechanical strength or enhanced thermal stability. These polymers could find applications in advanced materials for electronics, aerospace, and biomedical devices.

Recent advancements in green chemistry have also brought attention to 4-(1-methyl-1H-pyrazol-4-yloxane)-carboxylic acid as a sustainable alternative to traditional chemical intermediates. Its synthesis can be achieved through environmentally friendly methods, such as catalytic hydrogenation or enzymatic reactions, reducing the environmental footprint of chemical production processes.

The unique combination of structural features in this compound makes it a valuable tool for chemists exploring new frontiers in molecular design. Its ability to serve as both a building block and a functional material highlights its versatility and importance in modern chemistry.

1522139-52-1 (4-(1-methyl-1H-pyrazol-4-yl)oxane-4-carboxylic acid) 関連製品

- 955581-62-1(1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)

- 2137078-45-4((4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine)

- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)

- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)

- 906673-45-8(4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile)

- 1261559-56-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinic acid)

- 1476762-29-4(Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate)

- 2287273-45-2(1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)

- 1261964-08-2(3-Bromo-5-(3-formylphenyl)phenol)

- 81778-11-2(Benzene, 1-(bromomethyl)-2,4,5-trichloro-)